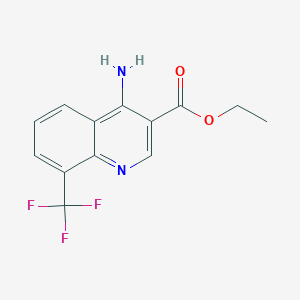

Ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate

Overview

Description

Ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and significant applications in various fields. The compound features a quinoline core substituted with an amino group at the 4-position, a trifluoromethyl group at the 8-position, and an ethyl ester at the 3-carboxylate position. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2-amino-3-(trifluoromethyl)benzoic acid, the compound can be synthesized through a series of reactions involving nitration, reduction, and esterification .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: Nitroquinoline derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.

Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its application:

Anticancer Activity: It may inhibit specific enzymes involved in cell proliferation, such as topoisomerases.

Antimicrobial Activity: It can interfere with bacterial DNA gyrase, preventing bacterial replication.

Enzyme Inhibition: The trifluoromethyl group enhances binding affinity to target enzymes, increasing the compound’s efficacy.

Comparison with Similar Compounds

- Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate

- Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate

- 4-Hydroxy-2-quinolones

Comparison: Ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate is unique due to the presence of the amino group, which imparts distinct reactivity and biological activity compared to its chloro and hydroxy analogs. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development .

Biological Activity

Ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline backbone with an amino group at the 4-position and a trifluoromethyl group at the 8-position. The carboxylate functionality is located at the 3-position, which contributes to its chemical reactivity and biological profile.

Quinoline derivatives, including this compound, are known to exert their biological effects through various mechanisms:

- Enzyme Inhibition : These compounds often inhibit critical enzymes such as topoisomerases, thymidylate synthase, and protein kinases, which are essential for DNA replication and cell proliferation .

- Antiproliferative Activity : The compound exhibits moderate cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HePG2 (liver cancer), suggesting potential as an anticancer agent.

Anticancer Activity

Research indicates that this compound demonstrates significant antiproliferative effects:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF-7 | 15 | Moderate |

| HePG2 | 20 | Moderate |

| HCT-116 | >50 | Weak |

The compound's ability to inhibit cell growth suggests it may be a candidate for further development in cancer therapy.

Antimicrobial Properties

In addition to its anticancer activity, this compound has shown promising antimicrobial effects. Studies have reported that it can inhibit the growth of various bacterial strains, indicating potential as an antimicrobial agent .

Case Studies and Research Findings

- Antiviral Activity : In studies focusing on antiviral properties, derivatives of quinoline structures similar to this compound have been shown to exhibit significant activity against enteroviruses. A structure-activity relationship (SAR) analysis highlighted that the trifluoromethyl group enhances antiviral potency compared to non-fluorinated analogs .

- Selectivity Index : The selectivity index (SI), calculated as the ratio of CC50 (cytotoxic concentration) to EC50 (effective concentration), indicates that this compound maintains a favorable profile for therapeutic applications. For example, a SI of greater than 10 has been observed in certain studies, suggesting a good therapeutic window .

Properties

IUPAC Name |

ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O2/c1-2-20-12(19)8-6-18-11-7(10(8)17)4-3-5-9(11)13(14,15)16/h3-6H,2H2,1H3,(H2,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHCRNNMGWJHKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1N)C=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656510 | |

| Record name | Ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049114-56-8 | |

| Record name | Ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.